molecular formula C22H19N3O3S B3002742 3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 897466-77-2

3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3002742
CAS No.: 897466-77-2
M. Wt: 405.47
InChI Key: SGZZLUHWZGNTQY-UHFFFAOYSA-N
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Description

3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds similar to 3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activity. These include thiazolidinone derivatives exhibiting significant antibacterial and antifungal activities against various strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Candida albicans (Patel, Kumari, & Patel, 2012). Similarly, another study reported the synthesis of thiazolidinone derivatives with potent antimicrobial activity (Raval, Desai, & Desai, 2008).

Antitumor Activity

Some derivatives of this compound have shown promising antitumor activities. For instance, N1-(coumarin-7-yl)amidrazones incorporating N-piperazines demonstrated significant potency against cancer cell lines like MCF-7 and K562 (Mustafa et al., 2011). Additionally, polyfunctional substituted 1,3-thiazoles with piperazine substituents exhibited effective anticancer activity in the NCI-60 Human Tumor Cell Lines Screen program (Turov, 2020).

Binding to G-quadruplex DNA

Derivatives of this compound have been found to bind to G-quadruplex DNA, a structure associated with regulatory roles in biological processes. For example, one study identified a ligand of the G-quadruplex [d(TGGGGT)]4 with antitumor activity (Di Leva et al., 2014).

Antimicrobial Agents

A variety of derivatives incorporating piperazine have been synthesized and evaluated as antimicrobial agents. These compounds have demonstrated in vitro efficacy against bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The synthesis of thiazole derivatives has been reported to be influenced by various factors, including the choice of solvent and reaction conditions .

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated. For instance, some compounds have been classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for the research on similar compounds include the design and synthesis of novel derivatives with improved pharmacological profiles . The evaluation of their biological activity and their spectroscopic studies are also important areas of future research .

Properties

IUPAC Name

3-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-6-7-17-19(12-14)29-22(23-17)25-10-8-24(9-11-25)20(26)16-13-15-4-2-3-5-18(15)28-21(16)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZZLUHWZGNTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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